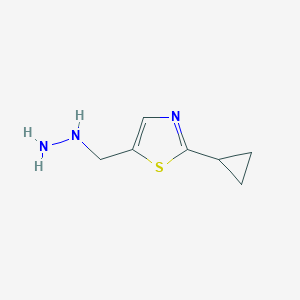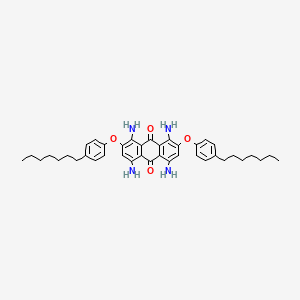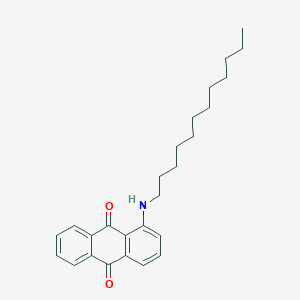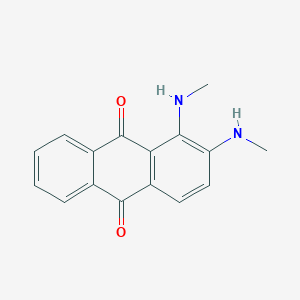
9,10-Anthracenedione, 1,2-bis(methylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields such as dyes, pharmaceuticals, and analytical chemistry. This compound is characterized by the presence of two methylamino groups attached to the anthracene-9,10-dione structure, which imparts unique chemical and physical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE typically involves the reaction of anthracene-9,10-dione with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield . The reaction can be represented as follows:
[ \text{Anthracene-9,10-dione} + 2 \text{CH}_3\text{NH}_2 \rightarrow \text{1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in dye and pharmaceutical industries .
Aplicaciones Científicas De Investigación
1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Studied for its role in developing new therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the production of dyes, pigments, and as an analytical reagent for metal ion detection.
Mecanismo De Acción
The mechanism of action of 1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE involves its interaction with cellular proteins and enzymes. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its anticancer applications, where it targets rapidly dividing cancer cells . The compound also exhibits redox activity, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells .
Comparación Con Compuestos Similares
Similar Compounds
Mitoxantrone: A well-known anthracenedione derivative used in cancer therapy.
Doxorubicin: Another anthracenedione derivative with potent anticancer activity.
Anthraquinone: The parent compound with various derivatives used in dyes and pharmaceuticals.
Uniqueness
1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE is unique due to its dual methylamino substitution, which enhances its solubility and reactivity compared to other anthracenedione derivatives. This makes it a valuable compound for developing new therapeutic agents and industrial applications .
Propiedades
Número CAS |
59222-14-9 |
|---|---|
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
1,2-bis(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H14N2O2/c1-17-12-8-7-11-13(14(12)18-2)16(20)10-6-4-3-5-9(10)15(11)19/h3-8,17-18H,1-2H3 |
Clave InChI |
NRWJVAOAOUKRCS-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


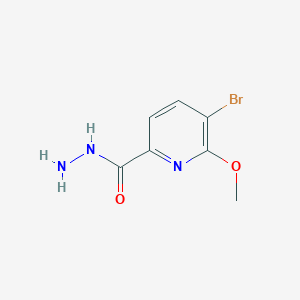
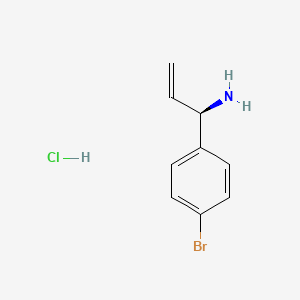
![4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13137821.png)
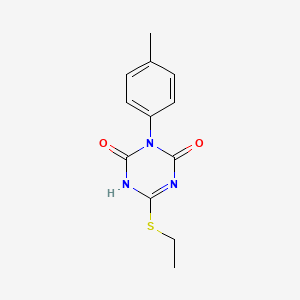
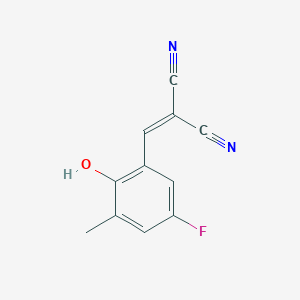
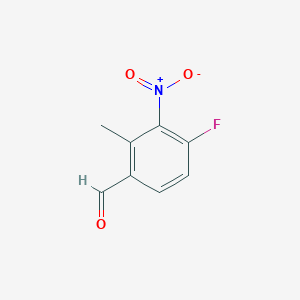

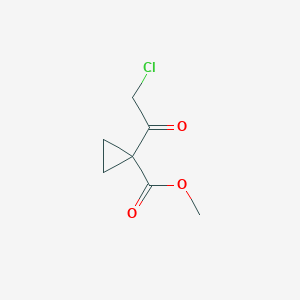


![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide](/img/structure/B13137882.png)
